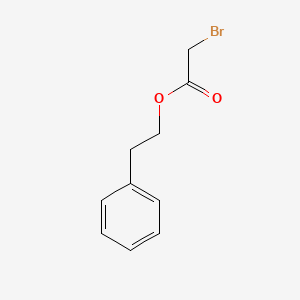

2-Phenylethyl bromoacetate

描述

Significance of Bromoacetate (B1195939) Derivatives in Contemporary Organic Synthesis

Among the various α-halogenated esters, bromoacetate derivatives hold a prominent position in the toolkit of synthetic organic chemists. The carbon-bromine bond is sufficiently labile to readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity makes bromoacetates excellent alkylating agents for the introduction of an ester-containing moiety into a target molecule. Furthermore, bromoacetate esters are key reagents in several name reactions, such as the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Overview of Phenylethyl Moieties in Chemical Research

The phenylethyl moiety, consisting of a benzene (B151609) ring attached to an ethyl group, is a common structural motif found in a vast number of biologically active compounds and natural products. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the phenylethylamine skeleton is the backbone of many neurotransmitters, hormones, and alkaloids, contributing to their specific interactions with biological targets. In medicinal chemistry, the incorporation of a phenylethyl group can enhance a compound's lipophilicity, allowing it to more easily cross cell membranes, and can also lead to beneficial π-stacking interactions with aromatic residues in proteins and enzymes. nih.gov

Hypothesis of 2-Phenylethyl Bromoacetate as a Multifunctional Building Block

The chemical structure of this compound, which combines the reactive bromoacetate unit with the biologically relevant phenylethyl scaffold, suggests its potential as a highly versatile and multifunctional building block in organic synthesis. It is hypothesized that this compound can serve as a linchpin in the construction of complex molecules by leveraging the distinct reactivity of its two key components. The bromoacetate portion can be utilized for the strategic introduction of an ester functionality via alkylation, while the phenylethyl moiety can be incorporated to impart desirable steric and electronic properties to the target molecule, or to serve as a handle for further functionalization. This dual utility positions this compound as a valuable intermediate for the synthesis of a wide range of compounds with potential applications in materials science and medicinal chemistry.

Physicochemical Properties of this compound

This compound is a chemical compound with the molecular formula C10H11BrO2. A summary of its key physical and chemical properties is presented in the interactive table below. nih.gov

| Property | Value |

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.10 g/mol |

| Appearance | Not explicitly stated in provided sources |

| Boiling Point | Not explicitly stated in provided sources |

| Melting Point | Not explicitly stated in provided sources |

| Density | Not explicitly stated in provided sources |

| Solubility | Not explicitly stated in provided sources |

| CAS Number | 29052-06-0 |

Synthesis and Characterization

The primary route for the synthesis of this compound involves the esterification of 2-phenylethanol (B73330) with bromoacetyl bromide. This reaction is a standard method for the formation of esters from an alcohol and an acyl halide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 2-phenylethanol attacks the electrophilic carbonyl carbon of bromoacetyl bromide, leading to the displacement of the bromide ion and the formation of the ester linkage.

The characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as triplets for the two methylene (B1212753) groups of the ethyl chain, and a singlet for the methylene protons adjacent to the bromine atom. |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the aromatic carbons, the two methylene carbons of the ethyl chain, the methylene carbon attached to the bromine, and the carbonyl carbon of the ester. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1735-1750 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns, including the loss of the bromoacetyl group. |

Reactivity and Utility as a Multifunctional Building Block

The synthetic utility of this compound stems from its ability to act as a versatile alkylating agent. The presence of the bromine atom alpha to the ester carbonyl group makes the methylene carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of the 2-phenylethoxycarbonylmethyl group into a variety of substrates.

For instance, in the synthesis of heterocyclic compounds, this compound can be reacted with nucleophilic precursors to construct complex ring systems. The phenylethyl moiety can influence the stereochemical outcome of these reactions and can be a key determinant of the biological activity of the final product.

In the realm of medicinal chemistry, the 2-phenylethyl group is a well-established pharmacophore. nih.gov By using this compound as a building block, medicinal chemists can readily incorporate this important structural motif into new drug candidates. The ester functionality can also serve as a handle for further molecular modifications or can be designed to be hydrolyzed in vivo to release an active carboxylic acid.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthetic utility can be inferred from the well-documented reactivity of its constituent parts: the 2-phenylethyl moiety and the bromoacetate functional group.

The synthesis of the related compound, 2-phenylethanol, is well-established, often proceeding through the reaction of phenylmagnesium bromide with ethylene (B1197577) oxide. academicjournals.org This alcohol can then be esterified to produce a variety of esters, including 2-phenylethyl acetate, which has been synthesized enzymatically. rsc.orgnih.govmdpi.com The conversion of 2-phenylethanol to 2-phenylethyl bromide is also a common transformation, typically achieved using hydrobromic acid. prepchem.com These established synthetic routes provide a clear and reliable pathway to this compound through the esterification of 2-phenylethanol with bromoacetyl bromide or a related bromoacetylating agent.

The reactivity of the bromoacetate portion of the molecule is well-understood. Bromoacetates are potent alkylating agents used in a wide range of organic transformations. For example, they are known to react with amines, phenols, and thiols to form the corresponding N-, O-, and S-alkylated products, respectively. This reactivity is central to the role of this compound as a building block, allowing for the covalent attachment of the phenylethyl ester moiety to a diverse array of molecular scaffolds.

Structure

3D Structure

属性

CAS 编号 |

3785-33-9 |

|---|---|

分子式 |

C10H11BrO2 |

分子量 |

243.1 g/mol |

IUPAC 名称 |

2-phenylethyl 2-bromoacetate |

InChI |

InChI=1S/C10H11BrO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI 键 |

MUBFUWFWNPJZSC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)CBr |

规范 SMILES |

C1=CC=C(C=C1)CCOC(=O)CBr |

其他CAS编号 |

3785-33-9 |

产品来源 |

United States |

Synthetic Methodologies for 2 Phenylethyl Bromoacetate and Analogous Compounds

Esterification Approaches to 2-Phenylethyl Bromoacetate (B1195939) Synthesis

Esterification represents a direct and fundamental approach to the synthesis of 2-phenylethyl bromoacetate. This typically involves the reaction of an alcohol with a carboxylic acid or its derivative.

The most common esterification method for producing this compound is the reaction of 2-phenylethanol (B73330) with a derivative of bromoacetic acid. While direct esterification with bromoacetic acid itself is possible, the use of more reactive derivatives such as bromoacetyl chloride or bromoacetic anhydride (B1165640) is often preferred to achieve higher yields and faster reaction rates. The Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis. libretexts.org Alternatively, a carboxylate ion can react with a primary alkyl halide in an SN2 reaction to form an ester. libretexts.org

Another related approach involves the reaction of phenols with methyl bromoacetate. For instance, methyl phenoxyacetate (B1228835) was synthesized by reacting methyl bromoacetate and phenol (B47542) in acetone (B3395972) with potassium carbonate and potassium iodide, followed by reflux. rsc.org This highlights a similar esterification strategy that could be adapted for 2-phenylethanol.

Optimizing the yield and reaction conditions is crucial for the efficient synthesis of this compound. Key factors include the choice of solvent, catalyst, temperature, and reaction time.

In related esterification reactions, various conditions have been explored. For the synthesis of 1-(phenoxyethyl)benzene, phenol was reacted with 1-bromoethyl benzene (B151609) in acetone with potassium carbonate and potassium iodide under reflux for 24 hours. rsc.org For the synthesis of 2-phenylethyl acetate, reactive distillation has been presented as an alternative approach to shift the chemical equilibrium towards the product and achieve high purity. researchgate.net

The choice of base can also be critical. In the synthesis of β-lactams, triethylamine (B128534) is a commonly used base. mdpi.com For the synthesis of methyl phenoxyacetate, a combination of potassium carbonate and potassium iodide was used. rsc.org The reaction temperature also plays a significant role; for example, a study on the synthesis of (2-Bromoethyl)benzene (B7723623) through the anti-Markovnikov addition of hydrogen bromide to styrene (B11656) found the optimal temperature to be 80-90°C, achieving a 95% yield. chemicalbook.com

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| 2-Phenylethanol, Bromoacetic Acid | Acid Catalyst | - | Fischer Esterification | This compound | - | libretexts.org |

| Phenol, Methyl Bromoacetate | K₂CO₃, KI | Acetone | Reflux | Methyl Phenoxyacetate | - | rsc.org |

| Phenol, 1-Bromoethyl benzene | K₂CO₃, KI | Acetone | Reflux (24h) | 1-(Phenoxyethyl)benzene | - | rsc.org |

| Styrene, Hydrogen Bromide | Azobisisobutyronitrile | n-Heptane | 80-90°C (4h) | (2-Bromoethyl)benzene | 95% | chemicalbook.com |

| 2-Phenylethanol, Acetic Acid | - | n-Pentane | Reactive Distillation | 2-Phenylethyl Acetate | - | researchgate.net |

| o-Phenylenediamine, Ethyl Bromoacetate | Triethylamine | Acetonitrile (B52724) | - | 1H-Quinoxalin-2-one | - | academicjournals.org |

Convergent Synthesis Strategies Involving Phenylethyl Halides and Bromoacetates

A key precursor in a convergent synthesis of this compound is (2-bromoethyl)benzene. This compound can be synthesized through several methods. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene. chemicalbook.comwikipedia.org This reaction is often facilitated by a radical initiator like azobisisobutyronitrile. chemicalbook.com Another approach involves the treatment of 2-phenylethanol with hydrogen bromide and concentrated sulfuric acid, followed by boiling under reflux. prepchem.com A different strategy involves a Grignard reaction, where phenylmagnesium bromide is reacted with 1,2-dibromoethane. academicjournals.org

Once (2-bromoethyl)benzene or a similar phenylethyl derivative is obtained, it can be reacted with a bromoacetate synthon. A synthon is a conceptual unit within a retrosynthetic analysis. For instance, the reaction of (2-bromoethyl)benzene with a salt of bromoacetic acid could yield the target ester.

In a related synthesis, methyl cyanoacetate (B8463686) was reacted with (2-bromoethyl)benzene in the presence of sodium methoxide (B1231860) in methanol (B129727) to produce methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98%. chemicalbook.com While not producing this compound directly, this demonstrates the reactivity of (2-bromoethyl)benzene with carboxylate-containing synthons. Another example is the reaction of ethyl bromoacetate with various amines and other nucleophiles. academicjournals.orgacs.org For example, the reaction of ethyl bromoacetate with (R)-α-methyl benzylamine (B48309) and triethylamine in acetonitrile yields ethyl (R)-(1-phenylethyl)glycinate. acs.org

| Precursor 1 | Precursor 2 | Reagents/Catalyst | Solvent | Product | Yield | Reference |

| Styrene | Hydrogen Bromide | Azobisisobutyronitrile | n-Heptane | (2-Bromoethyl)benzene | 95% | chemicalbook.com |

| 2-Phenylethanol | Hydrogen Bromide | H₂SO₄ | - | (2-Bromoethyl)benzene | 70% | prepchem.com |

| Phenylmagnesium Bromide | 1,2-Dibromoethane | - | Diethyl Ether | 2-Phenylethyl Bromide | - | academicjournals.org |

| (2-Bromoethyl)benzene | Methyl Cyanoacetate | Sodium Methoxide | Methanol | Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate | 98% | chemicalbook.com |

| (R)-α-Methyl Benzylamine | Ethyl Bromoacetate | Triethylamine | Acetonitrile | Ethyl (R)-(1-phenylethyl)glycinate | 70% | acs.org |

Mechanistic Investigations of Synthetic Pathways

The mechanisms of these synthetic pathways are well-established in organic chemistry. The Fischer esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. libretexts.org The SN2 reaction between a carboxylate and an alkyl halide involves a backside attack by the nucleophilic carboxylate on the electrophilic carbon of the alkyl halide.

The anti-Markovnikov addition of HBr to styrene proceeds through a free-radical chain reaction. The initiator generates a bromine radical, which adds to the less substituted carbon of the styrene double bond to form a more stable benzylic radical. This radical then abstracts a hydrogen atom from HBr to yield the product and regenerate a bromine radical.

In convergent syntheses, the reaction of a phenylethyl halide with a bromoacetate salt would also likely proceed via an SN2 mechanism. The kinetics and stereochemistry of such reactions are dependent on the specific substrates, leaving groups, and reaction conditions. For instance, the reaction of ethyl bromoacetate with an amine to form an alkyl glycinate (B8599266) can be complicated by overalkylation, where the product amine reacts further with the bromoacetate. acs.org

Nucleophilic Substitution Mechanisms in Bromoacetate Formation

The formation of an ester like this compound from an alcohol and an acyl halide or carboxylic acid is a classic example of nucleophilic substitution. ibchem.com The reaction mechanism can proceed through one of two primary pathways: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). organic-chemistry.org

The SN2 mechanism is a single-step process where the nucleophile (the oxygen atom of the 2-phenylethanol) attacks the electrophilic carbon atom of the bromoacetyl group at the same time as the leaving group departs. organic-chemistry.orglibretexts.org This pathway is characterized by a transition state in which both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. chemguide.co.uk The reaction rate is dependent on the concentration of both the nucleophile and the electrophile. libretexts.org For the synthesis of bromoacetate esters, using a reactive derivative like bromoacetyl bromide or bromoacetic anhydride favors an SN2-like (or more accurately, a nucleophilic acyl substitution) pathway due to the high reactivity of the electrophile.

The SN1 mechanism, in contrast, is a two-step process. chemguide.co.uk The first step, which is the slow, rate-determining step, involves the ionization of the electrophile to form a carbocation intermediate. libretexts.org This is then rapidly attacked by the nucleophile in the second step. libretexts.org This mechanism is more likely when the carbocation formed is relatively stable. chemguide.co.uk In the context of bromoacetate synthesis, an SN1 pathway is generally not favored for the esterification step itself. However, the stability of the carbocation is a critical factor in the synthesis of the 2-phenylethyl halide precursor, as discussed in the following section.

The choice between the SN1 and SN2 pathways is influenced by several factors, including the structure of the substrate, the reactivity of the nucleophile, the quality of the leaving group, and the properties of the solvent. organic-chemistry.org Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate in SN1 reactions. organic-chemistry.org

Rearrangement Studies in Phenylethyl Halide Preparations

The preparation of 2-phenylethyl halides from 2-phenylethanol can be complicated by skeletal rearrangements. cdnsciencepub.comresearchgate.net This phenomenon arises from the participation of the neighboring phenyl group in the reaction, an effect known as anchimeric assistance. almerja.netmdpi.com When attempting to replace the hydroxyl group of 2-phenylethanol with a halide, the reaction can proceed through an SN1-type mechanism involving a carbocation intermediate. researchgate.netcdnsciencepub.com

The neighboring phenyl group can act as an internal nucleophile, attacking the adjacent carbon and displacing the leaving group to form a bridged, three-membered ring intermediate known as a phenonium ion. almerja.netoregonstate.edumsu.edu This intermediate is symmetrical, and subsequent attack by a halide ion can occur at either of the two carbon atoms of the original ethyl chain.

Studies using carbon-14 (B1195169) (¹⁴C) labeling at the C-1 position (the carbon bearing the hydroxyl group) of 2-phenylethanol have provided definitive evidence for this rearrangement. researchgate.netcdnsciencepub.com When 2-phenylethanol-1-¹⁴C is treated with reagents like hydrobromic acid or thionyl chloride, the resulting 2-phenylethyl halide product shows the ¹⁴C label distributed between the C-1 and C-2 positions. researchgate.netcdnsciencepub.com This scrambling of the isotopic label can only be explained by the formation of the symmetrical phenonium ion intermediate. cdnsciencepub.com

The extent of this rearrangement is highly dependent on the reaction conditions, particularly the solvent. cdnsciencepub.comresearchgate.net Solvents with high ionizing power, such as formic acid, promote the SN1 pathway and thus lead to a greater degree of rearrangement through phenyl participation. cdnsciencepub.com In contrast, more nucleophilic solvents like ethanol (B145695) favor a direct SN2 displacement by the external nucleophile, resulting in significantly less rearrangement. cdnsciencepub.com For instance, the formolysis of 2-phenylethyl-1-¹⁴C p-toluenesulphonate results in approximately 45% rearrangement, whereas ethanolysis shows only about 0.3% rearrangement. cdnsciencepub.comresearchgate.net The use of thionyl chloride in pyridine (B92270) is a notable exception, as it can produce the unrearranged 2-phenylethyl chloride, suggesting a mechanism that avoids the formation of a free carbocation. cdnsciencepub.comcdnsciencepub.com

| Solvent | Extent of Rearrangement (%) | Predominant Mechanism |

|---|---|---|

| Anhydrous Formic Acid | 45% | SN1 with significant anchimeric assistance |

| 90% Formic Acid | 40% | SN1 with anchimeric assistance |

| Glacial Acetic Acid | 5.5% | Mixed SN1/SN2 |

| Absolute Ethanol | 0.3% | Predominantly SN2 |

Chemical Reactivity and Reaction Mechanisms of 2 Phenylethyl Bromoacetate

Electrophilic Reactivity in Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-phenylethyl bromoacetate (B1195939) is centered on the electrophilic nature of the α-carbon atom, which is bonded to the bromine. The high electronegativity of both the bromine atom and the adjacent ester oxygen creates a significant partial positive charge on this carbon, rendering it highly susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion, which is an effective leaving group.

As a consequence of its electrophilic α-carbon, 2-phenylethyl bromoacetate serves as an effective alkylating agent. In this role, it transfers a 2-phenylethoxycarbonylmethyl group (C₆H₅CH₂CH₂OC(O)CH₂-) to a variety of nucleophiles. This process is fundamental in constructing more complex molecular architectures. Nucleophiles such as amines, thiols, and alcohols can react with this compound to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

For instance, the reaction with a primary amine would initially form a secondary amine derivative, where the nitrogen atom has been alkylated. The reaction begins with the nitrogen's lone pair of electrons attacking the α-carbon, forming a transient intermediate before the bromide ion is expelled. Due to the reactivity of the primary amine product, further alkylation can occur, potentially leading to tertiary amines and even quaternary ammonium (B1175870) salts if an excess of this compound is used.

A documented application of this compound as an alkylating agent is in the Williamson ether synthesis for modifying cyclodextrins. In this context, the hydroxyl groups on the cyclodextrin (B1172386) molecule act as nucleophiles, attacking the electrophilic carbon of this compound to form ether linkages. google.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu:) | Reactant | Product Structure | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | This compound | C₆H₅CH₂CH₂OC(O)CH₂-NH₂-R | Secondary Amine |

| Carboxylate (R-COO⁻) | This compound | C₆H₅CH₂CH₂OC(O)CH₂-O-C(O)-R | Anhydride (B1165640) Ester |

| Thiolate (R-S⁻) | This compound | C₆H₅CH₂CH₂OC(O)CH₂-S-R | Thioether |

A specific and important application of this compound's alkylating ability is in the synthesis of other esters. When the nucleophile is a carboxylate anion (R-COO⁻), the SN2 reaction results in the formation of a new ester linkage. The carboxylate attacks the α-carbon of this compound, displacing the bromide ion.

This reaction is analogous to the well-studied reactions of ethyl bromoacetate with various carboxylate ions. The general equation for this transformation is:

C₆H₅CH₂CH₂OC(O)CH₂Br + R-COO⁻Na⁺ → C₆H₅CH₂CH₂OC(O)CH₂OC(O)R + NaBr

The rate of this reaction is influenced by factors such as the solvent and the structure of the carboxylate nucleophile. Electron-releasing substituents on the carboxylate can enhance its nucleophilicity, thereby accelerating the reaction.

Participation in Carbon-Carbon Bond Forming Reactions

This compound is a valuable precursor for reactions that create new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. Its ability to generate stabilized carbanion equivalents or to react with them allows for the construction of complex carbon skeletons.

The Reformatsky reaction is a classic method for forming β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. This compound is a suitable substrate for this reaction.

The mechanism commences with the oxidative insertion of zinc into the carbon-bromine bond of this compound. This forms an organozinc intermediate known as a Reformatsky enolate. This enolate is less basic and less reactive than corresponding lithium or magnesium (Grignard) enolates, which prevents it from reacting with the ester functionality of another molecule. The Reformatsky enolate then adds to the carbonyl carbon of an aldehyde or ketone. This addition proceeds through a six-membered chair-like transition state, forming a zinc alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final β-hydroxy ester product.

The general scheme is as follows:

Enolate Formation: C₆H₅CH₂CH₂OC(O)CH₂Br + Zn → [Reformatsky Enolate]

Addition to Carbonyl: [Reformatsky Enolate] + R₂C=O → Intermediate Zinc Alkoxide

Workup: Intermediate Zinc Alkoxide + H₃O⁺ → C₆H₅CH₂CH₂OC(O)CH₂(OH)CR₂ + Zn²⁺

This reaction is a reliable alternative to the aldol (B89426) reaction for synthesizing β-hydroxy esters. google.com

While not a direct participant in classic condensation reactions like the Claisen condensation (which requires α-protons for enolate formation), this compound is a key building block for creating substrates that can undergo such cyclizations. Through alkylation of a ketone or an active methylene (B1212753) compound (see section 3.3), a 1,3-, 1,4-, or 1,5-dicarbonyl compound can be synthesized. These products can then undergo intramolecular condensation reactions (like aldol or Dieckmann condensations) to form cyclic structures.

Similarly, in the context of annulation (ring-forming) reactions, such as the Robinson annulation, this compound can be used to prepare one of the necessary precursors. The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. For example, the product from the alkylation of a cyclic ketone with this compound could potentially be elaborated into a substrate for an intramolecular cyclization, leading to fused ring systems.

Reactions with Active Methylene Compounds and Heterocyclic Precursors

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (such as carbonyl, ester, or cyano groups), which makes the methylene protons acidic. Treatment with a base readily removes a proton to generate a stabilized carbanion (an enolate). These carbanions are excellent nucleophiles for SN2 reactions.

This compound readily reacts with these nucleophilic carbanions. The reaction involves the attack of the carbanion on the electrophilic α-carbon of this compound, displacing the bromide ion and forming a new carbon-carbon bond. This alkylation is a powerful method for extending carbon chains and creating functionalized molecules.

Table 2: Alkylation of Active Methylene Compounds

| Active Methylene Compound | Base | Product of Alkylation with this compound |

|---|---|---|

| Diethyl malonate | NaOEt | Diethyl 2-(2-phenylethoxycarbonylmethyl)malonate |

| Ethyl acetoacetate | NaOEt | Ethyl 2-(2-phenylethoxycarbonylmethyl)acetoacetate |

This reactivity is also harnessed in the synthesis of heterocyclic compounds. For example, α-halo esters are known to react with thiourea (B124793) and its derivatives to form thiazolidinone rings, which are important structural motifs in medicinal chemistry. In a reaction analogous to that with ethyl bromoacetate, this compound could react with a thiosemicarbazone in the presence of a base like sodium acetate. The initial alkylation at the sulfur atom would be followed by an intramolecular cyclization to yield a substituted thiazolidinone, which serves as a precursor for more complex heterocyclic systems.

Potential for Functional Group Interconversions and Derivatization

The molecular architecture of this compound features two primary reactive sites that allow for a wide range of functional group interconversions and the synthesis of various derivatives: the ester linkage and the carbon-bromine bond. The presence of the bromine atom, a good leaving group, on the acetyl moiety renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. Concurrently, the ester group can undergo transformations such as hydrolysis and transesterification. These dual reactivities make this compound a versatile building block in organic synthesis.

The primary mechanism governing the derivatization at the C-Br bond is the bimolecular nucleophilic substitution (SN2) reaction. vanderbilt.edu In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. solubilityofthings.com This pathway allows for the introduction of a wide array of new functional groups.

A common interconversion is the substitution of the bromide with an oxygen-based nucleophile. For instance, reaction with hydroxide (B78521) ions, typically from an aqueous base like sodium hydroxide, results in the formation of a hydroxyl group, converting the bromoacetate moiety to a hydroxyacetate. academicjournals.org Similarly, carboxylate anions can act as nucleophiles, displacing the bromide to form a new ester linkage. Kinetic studies on the related compound, ethyl bromoacetate, have shown its reaction with phenoxyacetate (B1228835) ions follows second-order kinetics, consistent with the SN2 mechanism. ias.ac.in This type of reaction expands the ester functionality of the original molecule.

Nitrogen and carbon-based nucleophiles also readily react. The azide (B81097) anion (N₃⁻) can be introduced to form an azido (B1232118) derivative, which can be further reduced to an amine. vanderbilt.edu The use of cyanide (CN⁻) as a nucleophile provides a pathway for chain extension, yielding a cyanoacetate (B8463686) derivative. vanderbilt.edu This nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine, further diversifying the potential products.

The ester functional group itself can be transformed. Under basic conditions, such as refluxing with sodium hydroxide, saponification (hydrolysis) will occur. This reaction cleaves the ester bond to yield 2-phenylethanol (B73330) and the corresponding salt of bromoacetic acid. Furthermore, transesterification can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst, resulting in a new ester of bromoacetic acid and releasing 2-phenylethanol.

These reactions highlight the potential of this compound as a precursor for synthesizing a diverse library of compounds by selectively targeting its reactive functional groups.

Table 1: Functional Group Interconversions via Nucleophilic Substitution

This table details reactions where the bromo group is substituted by various nucleophiles.

| Starting Functional Group | Reagent/Nucleophile | Resulting Functional Group | Reaction Type |

| Bromo (-Br) | Hydroxide (e.g., NaOH) | Hydroxyl (-OH) | SN2 / Hydrolysis academicjournals.org |

| Bromo (-Br) | Carboxylate (R-COO⁻) | New Ester Linkage (-O-CO-R) | SN2 ias.ac.in |

| Bromo (-Br) | Cyanide (e.g., KCN) | Nitrile / Cyano (-CN) | SN2 vanderbilt.edu |

| Bromo (-Br) | Azide (e.g., NaN₃) | Azide (-N₃) | SN2 vanderbilt.edu |

Table 2: Derivatization of the Ester Functional Group

This table outlines reactions involving the transformation of the ester linkage.

| Starting Functional Group | Reagent/Conditions | Products | Reaction Type |

| Ester (-COO-) | Base (e.g., NaOH), H₂O, Heat | 2-Phenylethanol + Salt of Bromoacetic Acid | Saponification (Hydrolysis) |

| Ester (-COO-) | New Alcohol (R'-OH), Acid or Base Catalyst | New Bromoacetate Ester + 2-Phenylethanol | Transesterification |

Applications of 2 Phenylethyl Bromoacetate in Advanced Organic Synthesis

Contribution to Chirality and Asymmetric Synthesis

The application of 2-phenylethyl bromoacetate (B1195939) in asymmetric synthesis can be considered from two perspectives: the stereoselective transformation of the ester itself and the use of the phenylethyl group as a chiral auxiliary.

Bromoacetate esters are known to participate in asymmetric alkylation reactions. york.ac.uk The methylene (B1212753) group adjacent to the bromine and the carbonyl group can be deprotonated to form an enolate, which can then react with electrophiles. When a chiral auxiliary is attached to the ester, this reaction can proceed with high stereoselectivity. While specific examples detailing the use of 2-phenylethyl bromoacetate in this context are not prevalent, the principle of using chiral auxiliaries to direct the alkylation of bromoacetates is well-established. york.ac.ukresearchgate.net

Furthermore, the ester functionality of this compound can be a target for stereoselective enzymatic hydrolysis. Lipases, for instance, are known to catalyze the enantioselective hydrolysis of esters, leading to the kinetic resolution of racemic mixtures. researchgate.netresearchgate.netscielo.br Studies on the enzymatic resolution of 1-phenylethyl acetate, a structurally similar compound, have demonstrated high enantioselectivity, yielding optically pure (R)-1-phenylethanol and (S)-1-phenylethyl acetate. researchgate.netresearchgate.net This suggests that this compound could be a viable substrate for similar enzymatic resolutions to produce chiral building blocks.

The phenylethyl group itself can be a component of a chiral auxiliary. For example, (S)-1-phenylethylamine is a widely used chiral auxiliary in asymmetric synthesis. While this compound does not inherently possess a chiral center, its phenylethyl moiety is a common structural element in ligands and auxiliaries designed for asymmetric transformations. sfu.cawikipedia.org

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which can then be screened for biological activity. nih.gov this compound is a suitable building block for combinatorial synthesis due to its bifunctional nature, possessing both an ester group and a reactive alkyl bromide.

The bromoacetate functionality is particularly useful in solid-phase synthesis, a cornerstone of combinatorial chemistry. wikipedia.orgpeptide.com Bromoacetic acid is often used to acylate resin-bound amines, creating a reactive handle for the subsequent introduction of diversity. nih.govnih.gov In a similar fashion, this compound could be employed to introduce the 2-phenylethoxycarbonylmethyl group onto a solid support or a scaffold molecule. The ester can then be hydrolyzed or aminolyzed to generate a library of acids or amides, while the phenylethyl group provides a lipophilic and aromatic feature.

Alternatively, the alkyl bromide of this compound can be used in the diversification of a library. For example, a library of nucleophiles (e.g., amines, phenols, thiols) can be reacted with this compound to generate a library of corresponding esters. This approach allows for the systematic variation of the nucleophilic component while keeping the 2-phenylethoxycarbonylmethyl moiety constant.

The following table illustrates a hypothetical combinatorial library synthesis using this compound.

| Scaffold (R-NuH) | Building Block | Library of Esters (R-Nu-CH2CO2CH2CH2Ph) |

| Aniline | This compound | N-Phenylglycine 2-phenylethyl ester |

| Phenol (B47542) | This compound | Phenoxyacetic acid 2-phenylethyl ester |

| Thiophenol | This compound | Phenylthioacetic acid 2-phenylethyl ester |

| Morpholine | This compound | Morpholinoacetic acid 2-phenylethyl ester |

Design of Modular Synthetic Intermediates and Chemical Platforms

Modular synthesis is a strategy that involves the assembly of complex molecules from pre-synthesized, structurally distinct building blocks or "modules." caltech.edu This approach allows for flexibility and efficiency in the synthesis of analogues for structure-activity relationship (SAR) studies. This compound can be considered a modular synthetic intermediate, comprising two key modules: the 2-phenylethyl ester group and the bromoacetyl group.

The reactivity of the bromoacetyl group allows for its facile coupling with a wide range of nucleophiles, making it a versatile module for introducing the ethoxycarbonylmethyl linker. The 2-phenylethyl ester module, in turn, can be readily cleaved or modified, providing another point of diversification. This modularity enables the systematic exploration of chemical space around a particular pharmacophore.

For example, in the development of bioactive esters, a modular approach can be employed where different alcohol and carboxylic acid components are combined. nih.govmdpi.com this compound can serve as a key intermediate in such a strategy. The bromoacetate part can be reacted with a library of carboxylic acids (after conversion to their salts) to generate a variety of acyloxymethyl esters, while the phenylethyl group can be varied by starting with different phenylethyl alcohol derivatives.

The modular nature of this compound is summarized in the table below:

| Module | Chemical Functionality | Synthetic Utility |

| 2-Phenylethyl ester | Ester | Can be hydrolyzed or transesterified. Influences solubility and pharmacokinetic properties. |

| Bromoacetyl | Alkyl bromide, Ester | Reactive towards nucleophiles for coupling reactions. Provides a two-carbon linker. |

Computational and Theoretical Investigations of 2 Phenylethyl Bromoacetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-phenylethyl bromoacetate (B1195939), these methods would provide a foundational understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Features

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and electronic properties of molecules. A geometry optimization of 2-phenylethyl bromoacetate using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the most stable conformation by finding the minimum energy state. This process would provide precise data on bond lengths, bond angles, and dihedral angles, defining its molecular architecture. Such a study on a related compound, 1-phenylethyl acetate, has been used to investigate its thermal decomposition, highlighting the power of DFT to determine structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Bond | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| C-Br | ~1.95 Å | |

| Bond Angle | O=C-O | ~125° |

| C-O-C | ~116° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). An FMO analysis of this compound would calculate the energies of these orbitals and visualize their distribution across the molecule. It would be expected that the HOMO is localized on the phenyl ring and the oxygen atoms, while the LUMO would likely be centered on the bromoacetyl group, specifically the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack. For this compound, an MEP map would be expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms and, significantly, on the carbon atom bonded to the bromine, highlighting it as a primary site for nucleophilic substitution.

Investigation of Gap Energies

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated gap energy would provide a quantitative measure of its kinetic stability. Computational studies on similar bromo-organic compounds have used this value to predict their reactivity profiles.

Table 2: Hypothetical FMO Properties of this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra. This would allow for the assignment of specific vibrational modes (e.g., C=O stretch, C-Br stretch) to experimentally observed absorption bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to assist in the structural elucidation of the molecule and its derivatives.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be its nucleophilic substitution at the alpha-carbon, leading to the displacement of the bromide ion. Computational studies could model this reaction pathway, for instance, an Sₙ2 reaction with a nucleophile like imidazole. Such an investigation would involve locating the transition state structure and calculating the activation energy barrier. This provides deep insight into the reaction kinetics and mechanism, similar to computational studies performed on the thermal decomposition of related esters which successfully mapped the reaction coordinates and identified transition state geometries. These calculations would be invaluable for understanding the reactivity of the bromoacetate moiety and for designing new synthetic routes.

In Silico Assessment of Molecular Interactions and Reactivity

While specific computational studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the application of in silico methods can be projected based on established computational chemistry principles and studies on structurally related molecules. Such theoretical investigations are invaluable for predicting the molecular properties and reactivity of this compound, offering insights that complement experimental data.

Molecular Modeling and Structural Analysis:

The initial step in a computational study would involve the construction of a three-dimensional model of the this compound molecule. Geometric optimization would then be performed using methods like Density Functional Theory (DFT) to determine the most stable conformation (the lowest energy state) of the molecule. These calculations could reveal key structural parameters.

Illustrative Optimized Geometrical Parameters: An illustrative data table of what such calculations might yield is presented below. This data is hypothetical and serves to demonstrate the type of information that would be obtained from a DFT study.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.95 | ||

| C=O | 1.21 | ||

| O-C (ester) | 1.35 | ||

| C-C (phenylethyl) | 1.52 | ||

| O=C-O | 123.0 | ||

| C-O-C | 115.0 | ||

| C-C-O-C | |||

| Br-C-C=O |

Electronic Properties and Reactivity Descriptors:

DFT calculations can also elucidate the electronic properties of this compound, which are fundamental to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester group and a positive potential around the hydrogen atoms and the carbon atom attached to the bromine, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Illustrative Reactivity Descriptors: The following table provides hypothetical values for key quantum chemical descriptors that could be calculated for this compound to predict its reactivity.

| Descriptor | Hypothetical Value | Implication |

| HOMO Energy | -6.5 eV | Region prone to electrophilic attack |

| LUMO Energy | -0.8 eV | Region prone to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate kinetic stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

| Electronegativity | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness | 2.85 eV | Resistance to change in electron distribution |

Simulation of Molecular Interactions:

To understand how this compound might interact with other molecules, such as biological macromolecules, molecular docking and molecular dynamics (MD) simulations could be employed.

Molecular Docking: This technique could predict the preferred binding orientation of this compound to a receptor's active site, along with the binding affinity. This would be particularly relevant in the context of designing molecules with specific biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its environment over time. utwente.nl These simulations could reveal the stability of potential complexes, the role of solvent molecules, and the conformational changes that may occur upon binding. utwente.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。